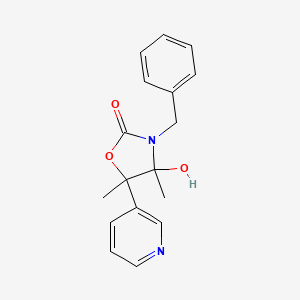![molecular formula C19H21N3O3S B11489643 3-methyl-8-[(4-methylpiperidino)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11489643.png)
3-methyl-8-[(4-methylpiperidino)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-8-[(4-methylpiperidino)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridoquinazoline core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-[(4-methylpiperidino)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyridoquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-[(4-methylpiperidino)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-methyl-8-[(4-methylpiperidino)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-8-[(4-methylpiperidino)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are also structurally related and have diverse applications in medicinal chemistry.
Uniqueness
3-methyl-8-[(4-methylpiperidino)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one is unique due to its specific substitution pattern and the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
3-methyl-8-(4-methylpiperidin-1-yl)sulfonylpyrido[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C19H21N3O3S/c1-13-5-8-21(9-6-13)26(24,25)15-3-4-17-16(12-15)19(23)20-18-11-14(2)7-10-22(17)18/h3-4,7,10-13H,5-6,8-9H2,1-2H3 |
InChI Key |
MOJQDLRCDHAOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N4C=CC(=CC4=NC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-naphthylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B11489560.png)
![3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B11489566.png)
![N-(2-ethoxyethyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B11489567.png)
![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11489574.png)

![N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]pyridine-4-carboxamide](/img/structure/B11489581.png)
![ethyl 1-({3'-[4-(benzyloxy)phenyl]-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl}methyl)piperidine-4-carboxylate](/img/structure/B11489591.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate](/img/structure/B11489597.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]adamantane-1-carboxamide](/img/structure/B11489601.png)
![2-fluoro-N-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11489611.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11489621.png)
![4-amino-8-(2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11489628.png)
![5-(3-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole](/img/structure/B11489658.png)
